REACTION_CXSMILES
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Cl[CH2:2][C:3]([NH:5][C:6]([NH2:8])=[O:7])=[O:4].[CH:9](N)([CH3:11])[CH3:10]>CN(C=O)C>[CH:9]([N:8]1[CH2:2][C:3](=[O:4])[NH:5][C:6]1=[O:7])([CH3:11])[CH3:10]
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Name
|
|
Quantity
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0.68 g
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Type
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reactant
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Smiles
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ClCC(=O)NC(=O)N
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Name
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|
Quantity
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0.86 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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DMF was removed under vacuum
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography (silica gel 230-400 mesh; eluting with hexane:dichloromethane:ethyl acetate 2.5:1.0:0.5)
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Name
|
|
Type
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product
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Smiles
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C(C)(C)N1C(NC(C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |